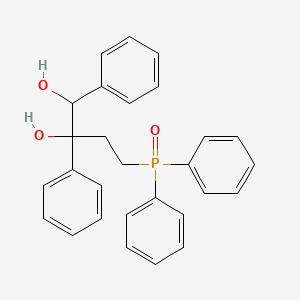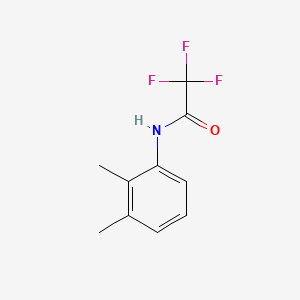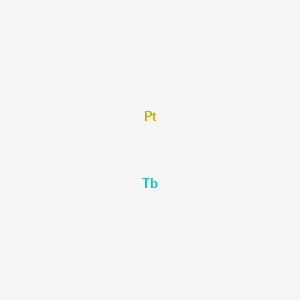
Platinum--terbium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum–terbium (1/1) is a compound formed by the combination of platinum and terbium in a 1:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and medicine. Platinum is a precious metal known for its catalytic properties, while terbium is a rare earth element with notable magnetic and luminescent characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum–terbium (1/1) can be achieved through various methods, including solid-state reactions and solution-based techniques. One common approach involves the reaction of platinum and terbium salts in a suitable solvent under controlled conditions. For example, platinum chloride and terbium nitrate can be dissolved in a solvent such as water or ethanol, followed by the addition of a reducing agent to facilitate the formation of the platinum–terbium compound.
Industrial Production Methods
Industrial production of platinum–terbium (1/1) typically involves high-temperature solid-state reactions. The raw materials, such as platinum and terbium oxides or chlorides, are mixed in stoichiometric amounts and heated in a furnace at elevated temperatures (e.g., 800-1000°C) under an inert atmosphere to prevent oxidation. The resulting product is then purified through processes such as leaching or recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions
Platinum–terbium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Platinum–terbium (1/1) can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs at elevated temperatures and results in the formation of platinum and terbium oxides.
Reduction: Reduction of platinum–terbium (1/1) can be achieved using reducing agents such as hydrogen gas or sodium borohydride. This reaction is often carried out at high temperatures and results in the formation of metallic platinum and terbium.
Substitution: Substitution reactions involve the replacement of one or more ligands in the platinum–terbium compound with other ligands. Common reagents for substitution reactions include halides, phosphines, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield platinum and terbium oxides, while reduction reactions produce metallic platinum and terbium.
科学的研究の応用
Platinum–terbium (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In catalysis, platinum–terbium (1/1) can be used as a catalyst for various chemical reactions, including hydrogenation and oxidation reactions. Its catalytic properties are enhanced by the presence of terbium, which can modify the electronic structure of platinum.
Biology: In biological research, platinum–terbium (1/1) can be used as a probe for studying cellular processes. The luminescent properties of terbium make it useful for imaging and tracking biological molecules.
Medicine: In medicine, platinum–terbium (1/1) has potential applications in cancer therapy. Platinum-based compounds are known for their anticancer properties, and the addition of terbium can enhance their effectiveness by providing additional therapeutic benefits.
Industry: In industrial applications, platinum–terbium (1/1) can be used in the production of advanced materials, such as magnetic and luminescent materials, which have applications in electronics and photonics.
作用機序
The mechanism of action of platinum–terbium (1/1) depends on its specific application. In catalysis, the compound acts by providing active sites for chemical reactions, facilitating the conversion of reactants to products. In biological and medical applications, the compound interacts with cellular components, such as DNA and proteins, to exert its effects. The luminescent properties of terbium allow for the tracking and imaging of the compound within biological systems.
類似化合物との比較
Platinum–terbium (1/1) can be compared with other similar compounds, such as platinum–europium and platinum–dysprosium. These compounds share some similarities in terms of their catalytic and luminescent properties but differ in their specific applications and effectiveness.
Platinum–europium: This compound is known for its strong luminescent properties, making it useful for applications in lighting and display technologies. it may not be as effective as platinum–terbium (1/1) in catalytic applications.
Platinum–dysprosium: This compound has notable magnetic properties, making it suitable for applications in magnetic materials and devices. its luminescent properties may not be as strong as those of platinum–terbium (1/1).
特性
CAS番号 |
12165-99-0 |
|---|---|
分子式 |
PtTb |
分子量 |
354.01 g/mol |
IUPAC名 |
platinum;terbium |
InChI |
InChI=1S/Pt.Tb |
InChIキー |
OUFQNDKTRDASBJ-UHFFFAOYSA-N |
正規SMILES |
[Tb].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


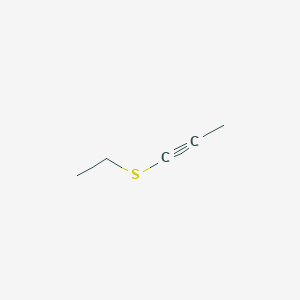
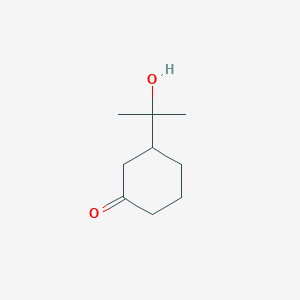
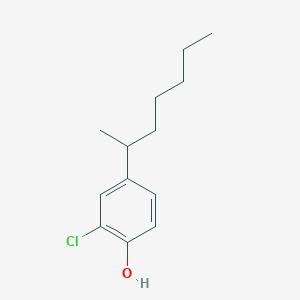
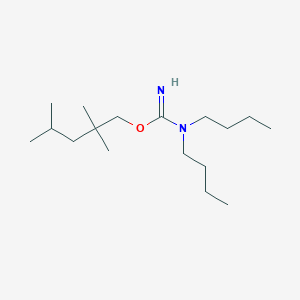
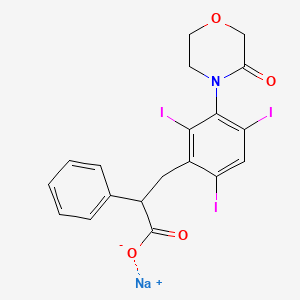
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
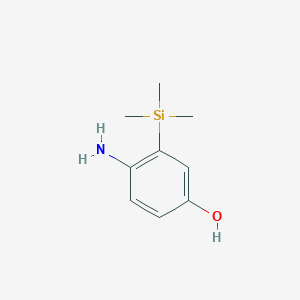
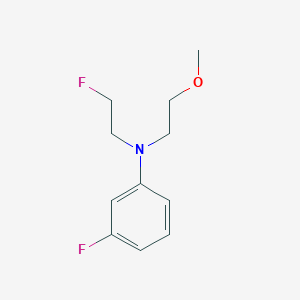
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)
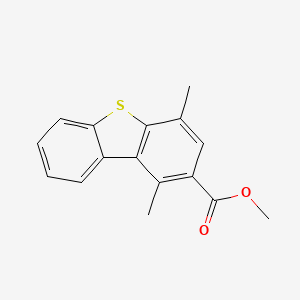
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
